molecular formula C10H13N3 B1348354 (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 89219-03-4

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No. B1348354
CAS RN: 89219-03-4
M. Wt: 175.23 g/mol
InChI Key: YVGNMPOXSOIKSS-UHFFFAOYSA-N
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Description

“(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, can be synthesized using a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” includes a benzimidazole core, which is a fused benzene and imidazole ring, with two methyl groups attached at the 5 and 6 positions of the imidazole ring .


Chemical Reactions Analysis

Imidazole compounds, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, are known for their broad range of chemical and biological properties . They can participate in a variety of chemical reactions due to the presence of the imidazole ring.


Physical And Chemical Properties Analysis

The molecular weight of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is 175.23 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass are both 175.110947427 g/mol . The topological polar surface area is 54.7 Ų .

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

  • Research has led to the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized using various spectral data, showcasing their potential in the development of new materials and molecules with unique properties (Vishwanathan & Gurupadayya, 2014).

Metal-Induced Organic Transformations

  • A study reported the reaction of a related benzimidazolylmethanamine with metal salts leading to complex organic molecules through metal-induced and oxygen insertion processes. This highlights the compound's role in facilitating unique chemical transformations (Chen et al., 2020).

Catalytic and Antimicrobial Applications

  • Derivatives of benzimidazolylmethanamines have been explored for their catalytic efficiency and as potential antimicrobial agents. Notably, their utility in the selective hydroxylation of alkanes and the synthesis of antimicrobial compounds has been documented, indicating their versatility in chemical synthesis and potential therapeutic applications (Sankaralingam & Palaniandavar, 2014); (Ajani et al., 2016).

Antiviral Research

  • The synthesis of benzofuran-transition metal complexes from a benzimidazolylmethanamine derivative has demonstrated significant antiviral properties, particularly against HIV and HCV, showcasing the potential of these compounds in developing new antiviral therapies (Galal et al., 2010).

Fluorescence and Material Science

  • A study on the fluorescence properties of a benzimidazolylmethanamine derivative synthesized with the aim of developing new fluorescent probes for Zn2+ ions, underscores the utility of these compounds in sensor technology and material science (Zheng Wen-yao, 2012).

Future Directions

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, have a broad range of applications and are key components in the development of new drugs . Future research may focus on exploring novel synthetic routes and expanding the range of biological activities of these compounds .

properties

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNMPOXSOIKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262444
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine

CAS RN

89219-03-4
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89219-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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